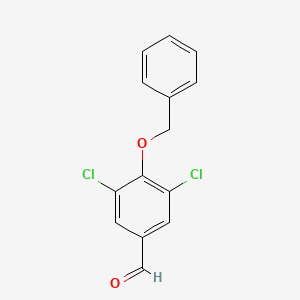

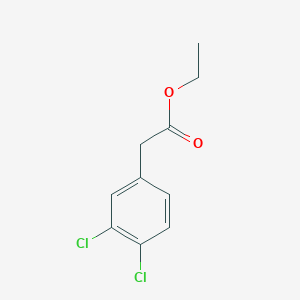

Ethyl 3,4-dichlorophenylacetate

Descripción general

Descripción

Ethyl 3,4-dichlorophenylacetate (EDCPA) is a synthetic compound that is used in a variety of scientific applications. It is a colorless, odorless liquid with a boiling point of 196°C and a melting point of -20°C. EDCPA is a widely used reagent in organic synthesis, and is also used as a catalyst in a variety of reactions. It has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Analytical Methodology

- HPLC Analysis in Rat Plasma : A study by Bu Xiu (2004) describes the development of a High-Performance Liquid Chromatography (HPLC) method for determining a compound structurally related to Ethyl 3,4-dichlorophenylacetate in rat plasma. This method is relevant for the analysis of similar compounds in biological samples.

Environmental and Wastewater Treatment Studies

- Degradation in Wastewater Treatment : Research by Yunfu. Sun & J. Pignatello (1993) identified organic intermediates, including compounds similar to this compound, in the degradation of certain pesticides. This study provides insights into the behavior of such compounds in advanced oxidation processes for wastewater treatment.

Pharmaceutical Research

- Pharmaceutical Synthesis and Characterization : In the field of pharmaceuticals, a study by R. Gentles et al. (1991) focuses on synthesizing bridged 3-benzazepine derivatives, utilizing this compound or related compounds as intermediates. This research is significant for the development of new pharmaceuticals.

Chemical Synthesis

Synthesis of Chemical Compounds : A study by P. Machado et al. (2011) demonstrates the synthesis of a series of chemical compounds, including those structurally related to this compound. This work highlights the utility of such compounds in chemical synthesis.

Crystal Structure Analysis : Hu Yang (2009) conducted research on the crystal structure of a compound closely related to this compound. The study offers insights into the molecular and crystal structure of these compounds.

Corrosion Inhibition Research

- Corrosion Inhibition : In a study relevant to material science, H. Lgaz et al. (2017) examined the corrosion inhibition behavior of compounds including this compound derivatives. This research is important for understanding how these compounds can prevent corrosion in metals.

Enantioselective Synthesis

- Enantioselective Synthesis : Research by P. Kluson et al. (2019) on the stereoselective synthesis of optical isomers of certain compounds demonstrates the application of this compound in creating specific isomers for pharmaceutical purposes.

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Propiedades

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEBVJIVEPSFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372051 | |

| Record name | Ethyl 3,4-dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6725-45-7 | |

| Record name | Ethyl 3,4-dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.